2-deoxy-D-ribonic acid
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Overview
Description
2-deoxy-D-ribonic acid is a pentonic acid that is the 2-deoxy derivative of D-ribonic acid. It has a role as a human metabolite. It derives from a D-ribonic acid. It is a conjugate acid of a 2-deoxy-D-ribonate.
2-Deoxyribonic acid, also known as 2-deoxyribonate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 2-Deoxyribonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Deoxyribonic acid can be biosynthesized from D-ribonic acid.
Scientific Research Applications
Radiation Chemistry of 2-Deoxy-D-Ribonic Acid
Research by Schulte-Frohlinde and Sonntag (1972) investigated the γ-radiolysis of 2-deoxy-ribose in diluted aqueous solutions. They found that the primary attack of radiolytically formed OH radicals and H atoms leads to specific radicals which undergo water elimination and disproportionation reactions. This study contributes to understanding the radiation chemistry relevant to DNA model compounds, highlighting the role of 2-deoxy-D-ribose in such processes (Schulte-Frohlinde & Sonntag, 1972).
Biochemical Reactions with D-Ribose
Von Sonntag and Dizdaroglu (1977) studied the reactions of OH radicals with D-ribose in aqueous solutions. They identified multiple products, including 2-deoxy-D-erythro-pentonic acid, providing insights into biochemical transformations involving D-ribose and its derivatives, which are relevant for understanding complex biochemical pathways (von Sonntag & Dizdaroglu, 1977).
Synthesis of Nucleosides
Faivre-Buet, Grouiller, and Descotes (1992) demonstrated the use of D-(+)-ribonic γ-lactone as a chiral synthon for synthesizing 1-deoxy-D-psicofuranose. This work contributes to the field of nucleoside synthesis, showcasing the potential of using this compound derivatives in the preparation of complex molecules like nucleosides (Faivre-Buet, Grouiller, & Descotes, 1992).
Inhibitors of Ribonucleotide Reductase
Baker et al. (1991) explored the use of 2'-deoxy-2'-methyleneuridine and 2'-deoxy-2',2'-difluorocytidine 5'-diphosphates as inhibitors of ribonucleoside diphosphate reductase (RDPR), an enzyme crucial for DNA synthesis. Their findings suggest that derivatives of 2-deoxy-D-ribose can function as potent inhibitors of RDPR, offering insights into the development of novel chemotherapeutic agents (Baker et al., 1991).
Oxidation and Fermentation Studies
Adachi et al. (2013) investigated the oxidation of D-ribose and 2-deoxy-D-ribose to their respective keto derivatives via oxidative fermentation. This study provides valuable information on the biochemical transformation of these sugars, which are crucial components of nucleic acids (Adachi et al., 2013).
X-Ray Absorption Studies
Akamatsu and Yokoya (2001) examined the X-ray absorption near-edge structure (XANES) of 2-deoxy-D-ribose. Their study helps in understanding the physicochemical characteristics of 2-deoxy-D-ribose moieties in DNA, which is crucial for comprehending biological radiation stress (Akamatsu & Yokoya, 2001).
properties
CAS RN |
29625-75-0 |
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Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3S,4R)-3,4,5-trihydroxypentanoic acid |
InChI |
InChI=1S/C5H10O5/c6-2-4(8)3(7)1-5(9)10/h3-4,6-8H,1-2H2,(H,9,10)/t3-,4+/m0/s1 |
InChI Key |
VBUWJOHKCBQXNU-IUYQGCFVSA-N |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)C(=O)O |
SMILES |
C(C(C(CO)O)O)C(=O)O |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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